molecular formula C7H11N3O2 B8006142 methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate

Cat. No.: B8006142
M. Wt: 169.18 g/mol
InChI Key: XGDMJAFTNKXWDS-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by an ethyl group at the 1-position, an amino group at the 3-position, and a methyl ester at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding.

Properties

IUPAC Name

methyl 3-amino-1-ethylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDMJAFTNKXWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . The process can be summarized as follows:

    Condensation: Ethyl acetoacetate reacts with hydrazine hydrate to form the intermediate hydrazone.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Esterification: The resulting pyrazole is esterified to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit anticancer properties. Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation. For example, compounds derived from pyrazoles have been shown to target specific cancer pathways, leading to apoptosis in malignant cells .

2. Antimicrobial Properties
Pyrazole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The incorporation of amino and carboxyl functional groups enhances their interaction with microbial enzymes, making them effective against bacterial and fungal infections .

3. Anti-inflammatory Effects
Studies indicate that this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders . The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

Applications in Agricultural Science

1. Herbicides and Pesticides
The compound's structure allows it to function as a precursor for developing herbicides and pesticides. Its efficacy against specific plant pathogens has been explored, showing potential for use in sustainable agriculture practices .

Applications in Materials Science

1. Polymer Chemistry
this compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of pyrazole units into polymer backbones has been shown to improve material performance under various environmental conditions .

Case Studies

StudyApplicationFindings
Elgazwy et al., 2012Synthesis of PyrazoloazinesDemonstrated successful synthesis with yields of 60–96%, showcasing the compound's versatility .
ResearchGate PublicationAnticancer ActivityIdentified significant inhibition of cancer cell lines using pyrazole derivatives .
De Gruyter JournalAntimicrobial TestingReported effective antimicrobial activity against Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: The ethyl group at position 1 in the target compound provides moderate lipophilicity compared to the propyl group in HR450729, which increases steric bulk and may reduce solubility.
  • Carboxylate Position :

    • The 4-position carboxylate in the target compound and may influence electronic distribution differently than the 3-position carboxylate in , altering acidity (pKa) and reactivity in nucleophilic substitutions .

Solubility and Reactivity

  • The amino group in the target compound increases polarity, improving aqueous solubility compared to the tert-butyl analog .
  • The ethyl group balances lipophilicity, making it more suitable for membrane penetration than the unsubstituted analog .

Biological Activity

Methyl 3-amino-1-ethyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound, along with its derivatives, has been studied for various therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article presents a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 155.18 g/mol. Its structure comprises a pyrazole ring substituted with an amino group and a carboxylate moiety, which are crucial for its biological activity.

Biological Activities

1. Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study assessing various pyrazole derivatives found that certain compounds showed potent activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

3. Anticancer Activity
this compound has shown promising results in anticancer studies. In vitro assays demonstrated that it could inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective growth inhibition . The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression.

Case Studies

Case Study 1: Antibacterial Evaluation
In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against multiple bacterial strains using the disk diffusion method. The results showed a zone of inhibition ranging from 12 mm to 20 mm, indicating significant antibacterial efficacy compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Mice treated with this compound exhibited reduced swelling and lower levels of inflammatory markers in serum compared to untreated controls .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/Zone of InhibitionReference
AntibacterialStaphylococcus aureusZone: 15 mm
Escherichia coliZone: 18 mm
Anti-inflammatoryMacrophage cell lineCytokine inhibition: TNF-alpha (50% at 10 µM)
AnticancerHepG2 (liver cancer)IC50: 25 µM
HeLa (cervical cancer)IC50: 30 µM

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